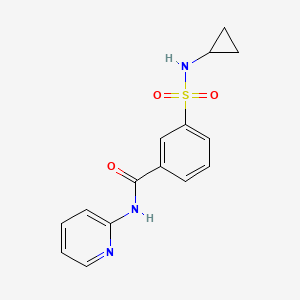![molecular formula C27H25NO5 B12198559 (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12198559.png)
(7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the furo[3,2-g][1,3]benzoxazin core, followed by the introduction of the ethoxyphenyl and methoxybenzylidene groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated derivative.
Scientific Research Applications
(7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals with specific therapeutic targets.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
What sets (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one apart from similar compounds is its unique combination of functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H25NO5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(7Z)-3-(4-ethoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C27H25NO5/c1-4-31-22-11-7-20(8-12-22)28-15-19-14-23-25(29)24(13-18-5-9-21(30-3)10-6-18)33-27(23)17(2)26(19)32-16-28/h5-14H,4,15-16H2,1-3H3/b24-13- |
InChI Key |
LUWYHIVQFNLEST-CFRMEGHHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC4=C(C(=C3OC2)C)O/C(=C\C5=CC=C(C=C5)OC)/C4=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=CC5=CC=C(C=C5)OC)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B12198477.png)
![(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12198479.png)
![(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12198485.png)
![2-{[1-(Methylethyl)benzimidazol-2-ylthio]methyl}quinazolin-4-ol](/img/structure/B12198487.png)
![dibutyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B12198490.png)
![3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12198498.png)

![N-[3-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B12198508.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12198523.png)
![Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12198530.png)
![5-tert-butyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12198534.png)
![N-[(2Z)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12198541.png)
![5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12198545.png)
![2,5-bis(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B12198556.png)
